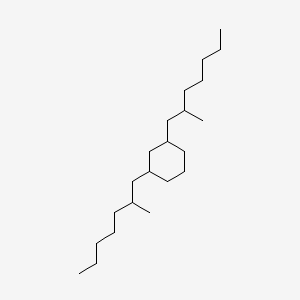
1,3-Bis(2-methylheptyl)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(2-methylheptyl)cyclohexane, also known as Diethylhexylcyclohexane, is a medium spreading emollient widely used in personal care products. It is a clear, colorless, nonpolar oil with a neutral odor and a mean molecular weight. This compound is particularly valued for its stability across a wide pH range, making it suitable for various formulations, including deodorants, antiperspirants, and hair removal products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Bis(2-methylheptyl)cyclohexane is synthesized through the alkylation of cyclohexane with diethylhexyl groups. The reaction typically involves the use of a catalyst, such as aluminum chloride, under controlled temperature and pressure conditions. The process ensures the attachment of diethylhexyl groups to the cyclohexane ring, resulting in the formation of Diethylhexylcyclohexane .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale alkylation reactors where cyclohexane and diethylhexyl chloride are reacted in the presence of a catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials. The final product is purified to meet the required specifications for use in personal care formulations .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(2-methylheptyl)cyclohexane primarily undergoes substitution reactions due to the presence of alkyl groups attached to the cyclohexane ring. It is relatively stable and does not readily participate in oxidation or reduction reactions under normal conditions .
Common Reagents and Conditions
The substitution reactions involving this compound typically require reagents such as halogens or other electrophiles. The reactions are carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from the substitution reactions of this compound include various alkylated derivatives, depending on the nature of the substituent introduced during the reaction .
Wissenschaftliche Forschungsanwendungen
1,3-Bis(2-methylheptyl)cyclohexane has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a solvent and a medium for various reactions due to its nonpolar nature and stability. In biology and medicine, this compound is utilized in the formulation of topical treatments and cosmetic products, where it acts as an emollient and enhances the spreadability of active ingredients .
Wirkmechanismus
The primary mechanism of action of 1,3-Bis(2-methylheptyl)cyclohexane is its ability to act as an emollient, providing a smooth and non-greasy feel to the skin. It forms a thin, protective layer on the skin’s surface, reducing water loss and improving hydration. The molecular targets and pathways involved include the stratum corneum, where this compound interacts with the lipid matrix to enhance skin barrier function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetiol CC (Dicaprylyl Carbonate): Known for its fast-spreading properties and dry, velvet skin feel.
Cetiol OE (Dicaprylyl Ether): Similar in its fast-spreading nature and used in sun care products.
Cetiol PGL (Hexyldecanol/Hexyldecyl Laurate): Medium spreading emollient with good skin compatibility.
Uniqueness
1,3-Bis(2-methylheptyl)cyclohexane stands out due to its stability across a wide pH range and its suitability for formulations requiring hydrolysis stability. Its unique chemical structure allows it to provide a balanced spreading value, making it versatile for various personal care applications .
Eigenschaften
CAS-Nummer |
115055-07-7 |
|---|---|
Molekularformel |
C22H44 |
Molekulargewicht |
308.594 |
IUPAC-Name |
1,3-bis(2-methylheptyl)cyclohexane |
InChI |
InChI=1S/C22H44/c1-5-7-9-12-19(3)16-21-14-11-15-22(18-21)17-20(4)13-10-8-6-2/h19-22H,5-18H2,1-4H3 |
InChI-Schlüssel |
PSYCAPKSNKZGTM-UHFFFAOYSA-N |
SMILES |
CCCCCC(C)CC1CCCC(C1)CC(C)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















